[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate [1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18363313
InChI: InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)
SMILES:
Molecular Formula: C25H27NO7S
Molecular Weight: 485.6 g/mol

[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC18363313

Molecular Formula: C25H27NO7S

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate -

Specification

Molecular Formula C25H27NO7S
Molecular Weight 485.6 g/mol
IUPAC Name [1,4-dioxo-1,4-bis(phenylmethoxy)butan-2-yl]azanium;4-methylbenzenesulfonate
Standard InChI InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)
Standard InChI Key HLMUYZYLPUHSNV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)[NH3+]

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a butane chain (C4H8\text{C}_4\text{H}_8) substituted at positions 1 and 4 with dioxo groups (O\text{O}) and phenylmethoxy moieties (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}). The ammonium group (NH4+\text{NH}_4^+) at position 2 balances the charge of the 4-methylbenzenesulfonate (C7H7SO3\text{C}_7\text{H}_7\text{SO}_3^-) counterion. This arrangement confers both hydrophilic (sulfonate) and hydrophobic (phenylmethoxy) properties, potentially enabling solubility modulation in diverse solvents.

Key Structural Features

  • Butane Backbone: The central C4\text{C}_4 chain provides flexibility, allowing conformational adaptability in reactions.

  • Phenylmethoxy Groups: These aromatic ethers may participate in π-π stacking interactions or serve as protecting groups in synthetic pathways.

  • Sulfonate Counterion: The 4-methylbenzenesulfonate enhances water solubility and stabilizes the ammonium cation through ionic interactions.

Physicochemical Properties

While experimental data remain sparse, theoretical calculations based on analogous compounds suggest the following properties:

PropertyValue/Description
Molecular FormulaC25H27NO7S\text{C}_{25}\text{H}_{27}\text{NO}_{7}\text{S}
Molecular Weight485.6 g/mol
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilityLikely sensitive to strong acids/bases due to ester and sulfonate groups
Melting PointNot reported

These estimates derive from structural analogs, as direct measurements for the compound are unavailable.

Synthesis and Preparation

Hypothetical Reaction Pathways

The synthesis of [1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate likely involves multi-step organic transformations:

  • Formation of the Butane Dioxo Core:

    • A diketone intermediate, such as 1,4-dioxobutane-2-yl ammonium, could be synthesized via oxidation of a diol or condensation of acetylated precursors.

    • Protection of the ammonium group with a temporary blocking agent (e.g., Boc) might precede subsequent functionalization.

  • Introduction of Phenylmethoxy Groups:

    • Nucleophilic substitution or Mitsunobu reactions could attach benzyl ethers to the diketone core.

    • For example, reacting the diketone with benzyl bromide in the presence of a base like potassium carbonate.

  • Counterion Exchange:

    • Metathesis reactions with sodium 4-methylbenzenesulfonate would replace the original anion (e.g., chloride) with the sulfonate group.

Challenges in Synthesis

  • Steric Hindrance: Bulky phenylmethoxy groups may impede reaction efficiency at the 1 and 4 positions.

  • Ammonium Stability: The cationic nitrogen center requires mild conditions to prevent decomposition.

  • Purification: Chromatographic separation might be necessary due to the compound’s polar nature.

Research Findings and Knowledge Gaps

Documented Studies

PubChem lists the compound under the identifier VC18363313, but detailed studies on its reactivity, toxicity, or mechanistic roles are absent from mainstream journals. Regulatory documents from the European Union highlight stringent handling protocols for structurally related sulfonates, implying that similar precautions may apply .

Comparative Analysis with Analogues

To contextualize the compound’s potential, consider the following sulfonated derivatives:

CompoundApplicationKey Difference
Sodium dodecylbenzenesulfonateSurfactant in detergentsLinear alkyl chain
Celecoxib sulfamateAnti-inflammatory drugTrifluoromethyl group
[Target Compound]Research chemicalPhenylmethoxy substituents

This comparison underscores the versatility of sulfonate-containing molecules but also emphasizes the unique structural niche of [1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate.

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